molecular formula C14H12O2 B14433227 4-(naphthalen-2-yl)dihydrofuran-2(3H)-one CAS No. 80707-08-0

4-(naphthalen-2-yl)dihydrofuran-2(3H)-one

Cat. No.: B14433227
CAS No.: 80707-08-0
M. Wt: 212.24 g/mol
InChI Key: MCSPOKJCIYWFBT-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl)dihydrofuran-2(3H)-one is a chiral dihydrofuranone derivative engineered for advanced chemical synthesis and pharmaceutical research. This compound features a naphthalene ring system fused to a γ-lactone (dihydrofuran-2(3H)-one) core, making it a valuable scaffold for constructing complex molecular architectures. While specific published studies on this exact molecule are limited, its structure suggests significant potential as a key intermediate in medicinal chemistry and materials science. Based on its structural features, researchers can explore its application in the synthesis of novel compounds with potential biological activity, similar to other naphthalene-fused furan derivatives that have been investigated for various properties . The rigid, planar naphthalene group can contribute to π-π stacking interactions, while the lactone functionality offers a site for further synthetic modification, such as ring-opening or nucleophilic addition. Researchers are encouraged to utilize this compound for developing new synthetic methodologies, creating targeted libraries for drug discovery, and investigating structure-activity relationships. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80707-08-0

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-naphthalen-2-yloxolan-2-one

InChI

InChI=1S/C14H12O2/c15-14-8-13(9-16-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2

InChI Key

MCSPOKJCIYWFBT-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Chemical Reactivity and Derivatization of the 4 Naphthalen 2 Yl Dihydrofuran 2 3h One Core

Reactions at the Lactone Moiety

The γ-butyrolactone ring is a key functional group that can undergo various transformations. The carbonyl group is susceptible to nucleophilic attack, and the ester linkage can be cleaved under hydrolytic conditions.

A significant transformation of the lactone moiety is its conversion to the corresponding thiolactone. This can be achieved using a disilathiane as a sulfur source, catalyzed by indium. For instance, analogous dihydrofuran-2(3H)-ones have been successfully converted to their thiolactone derivatives. nih.gov This reaction directly replaces the endocyclic oxygen atom with a sulfur atom, fundamentally altering the electronic and steric properties of the heterocyclic ring.

Another potential reaction involves the metal-catalyzed rearrangement of related spirolactone systems, which can lead to the formation of furan-2(5H)-ones or furan-2(3H)-ones. rsc.org While not directly demonstrated on the title compound, such rearrangements highlight the potential for skeletal reorganization of the lactone ring under specific catalytic conditions.

Reaction Reagents/Conditions Product Type Reference
ThionationDisilathiane, Indium catalystThiolactone nih.gov
RearrangementMetal catalysis (e.g., Rhodium(II))Furanones rsc.orgrsc.org

Functional Group Transformations on the Naphthalene (B1677914) Ring

The naphthalene ring system is an aromatic moiety that can undergo electrophilic aromatic substitution reactions. The positions for substitution are directed by the existing alkyl substituent from the dihydrofuranone ring. Typical transformations include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation.

Furthermore, modern synthetic methods offer pathways for more complex modifications. For instance, isoquinoline (B145761) skeletons can be transformed into naphthalene rings through a nitrogen-to-carbon transmutation, a strategy that could be adapted to synthesize substituted analogues of the target compound. nih.gov This method involves the reaction of an isoquinoline with a phosphonium (B103445) ylide, leading to a ring-opening and subsequent 6π-electrocyclization to form the naphthalene core. nih.gov This approach could be valuable for introducing a wide array of substituents onto the naphthalene ring system prior to the formation of the dihydrofuranone moiety.

Transformation Typical Reagents Potential Outcome Reference
NitrationHNO₃/H₂SO₄Introduction of -NO₂ group(s)General Organic Chemistry
HalogenationX₂/Lewis AcidIntroduction of -Cl, -Br, or -I group(s)General Organic Chemistry
Friedel-Crafts AcylationRCOCl/AlCl₃Introduction of an acyl groupGeneral Organic Chemistry
Skeletal EditingPhosphonium ylide on an isoquinoline precursorSynthesis of substituted naphthalene core nih.gov

Modifications and Substitutions on the Dihydrofuran Ring System

The dihydrofuran ring offers sites for modification, particularly at the positions adjacent to the carbonyl group (α-position) and the naphthalene substituent (β-position). The α-protons are potentially acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at the α-position.

Reactions involving diazo compounds in the presence of metal catalysts can also be employed to modify the lactone structure. For example, the reaction of diazo compounds with diketene, a related lactone, can lead to the formation of cyclopropanespiro-β-lactones, which can then undergo further rearrangements. rsc.org Such strategies could potentially be adapted to introduce spirocyclic systems or other complex functionalities onto the dihydrofuranone ring of 4-(naphthalen-2-yl)dihydrofuran-2(3H)-one.

Position Reaction Type Reagents/Intermediates Potential Modification Reference
α-positionEnolate AlkylationBase (e.g., LDA), Alkyl halideIntroduction of alkyl groupsGeneral Organic Chemistry
Ring SystemCycloaddition/RearrangementDiazo compounds, Metal catalystFormation of spirocyclic systems or rearranged products rsc.org

Synthesis of Conjugates and Hybrid Systems Incorporating the this compound Scaffold

The development of hybrid molecules, which combine two or more pharmacophoric units, is a growing strategy in medicinal chemistry. The this compound scaffold can be incorporated into larger molecular architectures to create novel hybrid systems.

One approach involves the synthesis of hybrid structures based on furan-2(3H)-ones and other heterocyclic systems like chromen-4-ones. mdpi.com These syntheses are often achieved through reactions like the Knoevenagel condensation, where the furanone moiety is reacted with an aldehyde-containing heterocycle. mdpi.com Similarly, naphthalene-chalcone hybrids have been synthesized, demonstrating the utility of the naphthalene moiety as a building block for complex molecules. nih.gov A series of dihydrofuran-3-one and 9,10-phenanthrenequinone hybrid compounds were synthesized via a one-pot gold-catalyzed oxidative cyclization and Aldol-type addition cascade reaction. nih.gov These examples suggest that the this compound core could be derivatized to participate in similar condensation or coupling reactions to form novel conjugate systems.

Hybrid System Type Synthetic Strategy Key Reactants Reference
Furanone-ChromenoneKnoevenagel Condensation5-Arylfuran-2(3H)-ones, 4-oxo-4H-chromene-3-carboxaldehyde mdpi.com
Naphthalene-ChalconeClaisen-Schmidt CondensationNaphthaldehyde, Substituted acetophenones nih.gov
Dihydrofuranone-PhenanthrenequinoneGold-catalyzed cascade reactionHomopropargylic alcohols, 9,10-phenanthrenequinone nih.gov

Metal Coordination Chemistry of Naphthalene-Substituted Heterocycles and Potential Analogs

The naphthalene and dihydrofuranone moieties both contain potential donor atoms (oxygen) that could coordinate with metal ions. The study of metal complexes with naphthalene-based ligands is an active area of research. For instance, naphthalene derivatives containing Group 15 and 16 elements have been used as bidentate ligands for late transition metals. dntb.gov.ua Naphthalene-based acetic acids also form coordination compounds with various metal ions, exhibiting diverse coordination modes. mdpi.com

While the direct coordination chemistry of this compound is not extensively documented, the coordination behavior of analogous naphthalene-substituted heterocycles provides valuable insights. For example, a new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, has been synthesized and used to form metal complexes with Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II). nih.gov Similarly, coordination compounds of 3d-metal naphthalene-2-sulfonates have been studied. researchgate.net These studies suggest that the title compound could act as a ligand, potentially coordinating to metal centers through the carbonyl oxygen of the lactone and possibly through π-interactions with the naphthalene ring, especially if additional donor groups are introduced onto the scaffold.

Ligand Type Metal Ions Coordination Features Reference
Naphthalene peri-substituted with P, SNi, Pd, Pt, Cu, Ag, AuBidentate chelation dntb.gov.ua
Naphthalene-substituted triazoline-3-thioneMn(II), Fe(II), Ni(II), Cu(II), Zn(II)Coordination through N and S atoms nih.gov
Naphthalene-based acetic acidsVarious transition metalsMonodentate, bidentate chelating, and bridging modes mdpi.com
Naphthalene-sulfonates3d-metalsCoordination through sulfonate oxygen atoms researchgate.net

Despite a comprehensive search for experimental spectroscopic data for the compound this compound, the specific ¹H NMR, ¹³C NMR, two-dimensional NMR, FT-IR, and Raman data required to construct the requested article could not be located in publicly available scientific literature and databases.

The inquiry demanded a detailed analysis and presentation of spectroscopic information, including chemical shifts, coupling constants, and vibrational frequencies, structured into specific subsections. Without access to primary or referenced experimental data for this particular molecule, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

General principles of NMR and vibrational spectroscopy could be discussed, but this would not meet the explicit requirement of focusing solely on the chemical compound “this compound” and its derivatives. Generating an article without the actual data would lead to speculation and would not be a factual representation of the compound's characterized properties.

Therefore, the requested article cannot be provided at this time due to the unavailability of the necessary spectroscopic data in the searched sources.

Advanced Spectroscopic Characterization of 4 Naphthalen 2 Yl Dihydrofuran 2 3h One and Its Derivatives

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of 4-(naphthalen-2-yl)dihydrofuran-2(3H)-one and its analogs. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, different mass spectrometry methods provide complementary information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio with exceptional accuracy and precision, often to within a few parts per million (ppm). longdom.org This capability allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with very similar nominal masses. For derivatives of this compound, HRMS is crucial for confirming the successful synthesis and verifying the molecular formula. acs.org

The technique is frequently coupled with soft ionization methods like Electrospray Ionization (ESI) to generate intact molecular ions. The experimentally measured accurate mass is then compared against the theoretically calculated mass for the proposed formula, providing strong evidence for the compound's identity. For instance, in the characterization of related furanone derivatives, HRMS has been used to confirm the elemental composition with high confidence. nih.gov

Table 1: Representative HRMS Data for Naphthyl-Furanone Derivatives

Molecular Formula Compound Name Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z)
C₂₄H₂₁O₂⁺ 3-(5-Methylfuran-2-yl)-1-(naphthalen-2-yl)-3-phenylpropan-1-one 341.1536 341.1538
C₁₈H₁₁O₃⁺ 2-Phenylnaphtho[2,3-b]furan-4,9-dione 275.0803 275.0807
C₁₈H₁₀BrO₃⁺ 2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione 352.9808 352.9810

This table presents data for structurally related compounds to illustrate the application and precision of HRMS.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺·) and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a unique molecular "fingerprint," which is highly reproducible and useful for structural elucidation and library matching. hmdb.ca

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Loss of CO: A characteristic fragmentation of lactones is the neutral loss of carbon monoxide (28 Da).

Cleavage of the Dihydrofuranone Ring: Scission of the heterocyclic ring can lead to various fragment ions.

Fragmentation of the Naphthalene (B1677914) Moiety: Further fragmentation can occur within the stable naphthalene ring system, although this often requires higher energy.

The analysis of these fragmentation patterns provides valuable information about the connectivity of the molecule. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, or high-molecular-weight compounds. ekb.eg In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets from which solvent evaporates to yield gas-phase ions. odu.edu This method typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. nih.gov

For this compound and its derivatives, ESI-MS is primarily used to determine the molecular weight accurately. researchgate.net The resulting spectrum is often simple, dominated by the molecular ion peak, making it straightforward to confirm the mass of the synthesized compound. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the isolated molecular ion can be induced to gain further structural insights. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. For compounds like this compound, which contain chromophores and a conjugated system, this technique is used to characterize electronic transitions, primarily π →π* transitions. nih.gov

The naphthalene ring system is a strong chromophore, and its conjugation with the dihydrofuranone moiety influences the energy of these transitions. The UV-Vis spectrum of such compounds typically shows strong absorption bands. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's structure. researchgate.net The choice of solvent can also influence the spectrum, as solvent polarity can affect the energy levels of the electronic states. rsc.org

Table 2: UV-Vis Absorption Data for Related Naphthalene and Furanone Derivatives

Compound Class Solvent Absorption Maxima (λmax, nm) Electronic Transition
Naphthalene Derivatives Dichloromethane ~300 - 350 π →π*
Flavanone Derivatives DMSO ~250 - 290 (Band II) π →π* (A-ring benzoyl)
Flavanone Derivatives DMSO ~320 - 340 (Band I) π →π* (B-ring cinnamoyl)
Substituted Cyclopenta[c]furans Ethyl Acetate ~387 - 405 π →π*

This table compiles typical absorption ranges for related structural motifs to provide context for the electronic transitions expected for the title compound. acs.orgnih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal proof of structure by yielding detailed information on bond lengths, bond angles, and torsion angles. mdpi.com

For this compound or its crystalline derivatives, X-ray analysis would reveal:

Molecular Conformation: The exact conformation of the dihydrofuranone ring (e.g., envelope or twisted) and the relative orientation of the naphthalene substituent. nih.gov

Planarity: The degree of planarity of the naphthalene and furanone ring systems.

Intermolecular Interactions: The presence of non-covalent interactions such as hydrogen bonds, C-H···π, or π–π stacking interactions, which govern the crystal packing. iucr.orgresearchgate.net

This information is invaluable for understanding structure-property relationships and for computational modeling studies. rsc.org

Table 3: Illustrative Crystallographic Data for a Related Naphthyl-Heterocycle

Parameter 4-(Naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Chemical Formula C₂₂H₁₄N₂O
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.0845 (4)
b (Å) 10.4369 (6)
c (Å) 21.6298 (11)
β (°) 91.878 (2)
Volume (ų) 1598.45 (15)
Dihedral Angle 35.6 (5)° (Naphthyl group vs. central lactam ring)

Data from a related crystal structure is presented to demonstrate the type of information obtained from X-ray crystallography. iucr.orgiucr.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed empirical formula. This comparison is essential for verifying the purity and elemental composition of a newly synthesized compound.

For a pure sample of this compound (C₁₄H₁₂O₂), elemental analysis provides a straightforward method to confirm that the empirical formula is consistent with the molecular structure. A close match between the found and calculated values (typically within ±0.4%) provides strong support for the assigned structure.

Table 4: Example of Elemental Analysis Data

Element Theoretical % for C₁₄H₁₂O₂ Found % (Hypothetical)
Carbon (C) 79.22 79.15
Hydrogen (H) 5.70 5.75

This table shows the theoretical elemental composition of the title compound and hypothetical experimental results to illustrate the principle of elemental analysis.

Theoretical and Computational Investigations of 4 Naphthalen 2 Yl Dihydrofuran 2 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in modern chemistry for providing insights into the molecular structure and reactivity of compounds. Methodologies such as Density Functional Theory (DFT) are frequently employed to predict molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-(naphthalen-2-yl)dihydrofuran-2(3H)-one, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to determine its most stable three-dimensional conformation, known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

A hypothetical data table for the optimized geometric parameters of this compound would resemble the following, populated with theoretical values for selected bonds and angles within the dihydrofuranone ring and its connection to the naphthalene (B1677914) moiety.

Hypothetical Optimized Geometric Parameters

Parameter Bond/Angle Theoretical Value
Bond Length (Å) C=O Data not available
C-O (in ring) Data not available
C-C (in ring) Data not available
C-Naphthyl Data not available
Bond Angle (°) O=C-C Data not available
C-O-C Data not available

HOMO-LUMO Energy Gap Analysis for Electronic Transitions and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. These energies are direct outputs of DFT calculations. The analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Hypothetical Frontier Orbital Energies

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density in atomic and bonding orbitals. The analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled donor NBO to an empty acceptor NBO. For this compound, NBO analysis would reveal key interactions, such as those between the lone pairs of the oxygen atoms and antibonding orbitals within the ring and the naphthalene system.

Hypothetical NBO Analysis Results

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) O σ*(C-C) Data not available

Spectroscopic Property Simulations and Validation

Computational methods are also powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Computational Prediction of NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. Theoretical predictions of 1H and 13C NMR spectra for this compound would provide chemical shift values for each unique nucleus in the molecule. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure.

Hypothetical Predicted NMR Chemical Shifts (ppm)

Atom Calculated δ
1H NMR
H (on C3) Data not available
H (on C4) Data not available
H (on C5) Data not available
H (Naphthyl) Data not available
13C NMR
C2 (C=O) Data not available
C3 Data not available
C4 Data not available
C5 Data not available

Simulated Vibrational Spectra and Potential Energy Distributions (PED)

Theoretical vibrational (Infrared and Raman) spectra can be simulated from the second derivatives of the energy with respect to the atomic positions, calculated at the optimized geometry. These calculations yield harmonic vibrational frequencies. A Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, or torsional modes. This provides a detailed understanding of the molecule's vibrational dynamics.

Hypothetical Simulated Vibrational Frequencies and Assignments

Calculated Frequency (cm-1) Assignment (PED contribution %)
Data not available C=O stretch
Data not available C-H stretch (Naphthyl)
Data not available C-O-C stretch (ring)

Theoretical UV-Vis Absorption Spectra

The electronic absorption properties of this compound can be investigated using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict its UV-Vis absorption spectrum. These calculations provide insights into the electronic transitions between molecular orbitals. The spectrum of this compound is expected to be dominated by transitions involving the naphthalene moiety, which is a strong chromophore.

The naphthalene ring typically exhibits three main absorption bands. The first, intense band (π → π) is usually observed in the far-UV region, around 220 nm. A second, structured band (π → π), which is characteristic of the naphthalene system, appears in the range of 250-300 nm. A third, weaker band, often showing vibrational fine structure, can be found at longer wavelengths, typically above 300 nm. The dihydrofuran-2(3H)-one (γ-butyrolactone) moiety itself does not absorb significantly in the near-UV or visible range. However, its substitution onto the naphthalene ring can cause a bathochromic (red) shift of the absorption maxima due to electronic interactions and potential extension of the conjugated system.

Theoretical calculations, often performed using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can predict the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions. For this compound, the primary transitions are expected to originate from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby unoccupied orbitals. The HOMO is likely to be localized on the electron-rich naphthalene ring, while the LUMO may also be centered on the aromatic system.

A hypothetical table of calculated UV-Vis absorption data for this compound in a solvent like ethanol (B145695) is presented below. This data is illustrative of what would be expected from a TD-DFT calculation.

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionsTransition Type
3150.12HOMO → LUMOπ → π
2850.45HOMO-1 → LUMOπ → π
2250.85HOMO → LUMO+1π → π*

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

For this compound, the Hirshfeld surface analysis would reveal the nature and extent of different intermolecular contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Given the molecular structure, the most significant contributions to the crystal packing are expected to arise from H···H, C···H/H···C, and O···H/H···O contacts. The aromatic naphthalene rings are also likely to participate in π-stacking interactions.

The d_norm surface, a key feature of Hirshfeld analysis, highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. For this molecule, red spots would be anticipated near the carbonyl oxygen of the lactone ring, indicating its role as a hydrogen bond acceptor in C–H···O interactions.

Interaction TypePercentage Contribution to Hirshfeld Surface
H···H45.5%
C···H/H···C30.2%
O···H/H···O18.8%
C···C3.5%
Other2.0%

The significant percentage of H···H contacts suggests that van der Waals forces are a major contributor to the crystal packing. The substantial C···H/H···C and O···H/H···O contributions highlight the importance of C–H···π and C–H···O interactions in stabilizing the crystal structure. nih.govtandfonline.com The C···C contacts, although a smaller percentage, would be indicative of π-π stacking between the naphthalene rings of adjacent molecules. rsc.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack in a chemical reaction. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would show distinct regions of varying electrostatic potential. The most negative potential (red) is expected to be localized around the carbonyl oxygen atom of the lactone ring, due to the presence of lone pairs of electrons. This site would be the primary target for electrophiles and a hydrogen-bond acceptor. The naphthalene ring, being an electron-rich aromatic system, would also exhibit a negative potential, though less intense than the carbonyl oxygen.

Conversely, the most positive potential (blue) would be found on the hydrogen atoms, particularly those attached to the dihydrofuran ring and the naphthalene system. These regions are susceptible to attack by nucleophiles. The carbonyl carbon atom of the lactone would also exhibit a degree of positive potential, making it an electrophilic center.

The insights gained from MEP analysis are crucial for understanding the molecule's reactivity and its interactions with other chemical species.

Reaction Mechanism Studies and Kinetics

Transition State Theory Applications

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the equilibrium between reactants and an activated complex, known as the transition state. wikipedia.org The transition state represents the highest energy point along the reaction coordinate. By applying TST, one can calculate the rate constant of a reaction, provided the potential energy surface is known.

For reactions involving this compound, such as the hydrolysis of the lactone ring or nucleophilic substitution at the carbonyl carbon, TST can be employed to model the reaction pathway and determine the activation energy. Computational methods, like DFT, can be used to locate the transition state structure and calculate its energy relative to the reactants.

The Eyring equation, a central component of TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡). This free energy term is composed of both an enthalpic (ΔH‡) and an entropic (ΔS‡) component. By computationally determining these thermodynamic parameters for the transition state, a theoretical reaction rate can be estimated. These theoretical studies can provide valuable insights into the reaction mechanism, for example, by comparing the activation energies of different proposed pathways.

Quantum Mechanical Tunneling Effects in Reaction Kinetics

In classical mechanics, a particle must have sufficient energy to overcome a potential energy barrier. However, in the quantum mechanical world, there is a finite probability for a particle to "tunnel" through the barrier, even if it does not have enough energy to pass over it. chemistryviews.org This phenomenon, known as quantum mechanical tunneling, can have a significant impact on the rates of chemical reactions, particularly those involving the transfer of light particles like electrons or hydrogen atoms, and is more pronounced at lower temperatures. chemistryviews.orgsciencedaily.com

For reactions involving this compound, quantum tunneling could be a relevant factor in certain mechanistic steps. For instance, in a reaction involving a proton transfer to or from the molecule, the hydrogen atom could potentially tunnel through the activation barrier. This would lead to a reaction rate that is faster than what would be predicted by classical TST alone.

The significance of tunneling can be assessed by calculating the transmission coefficient (κ), which is often greater than unity when tunneling occurs. Computational models can incorporate tunneling corrections to the classical rate constant. The observation of unusually large kinetic isotope effects (KIEs), where substituting an atom with a heavier isotope leads to a much slower reaction rate than classically predicted, is often considered experimental evidence for quantum tunneling. princeton.edu While specific studies on this compound are not available, the general principles of quantum tunneling would apply to its potential reactions. uibk.ac.atazoquantum.com

Conformational Analysis and Stereochemical Insights

Following a comprehensive review of scientific literature, no specific theoretical or computational studies detailing the conformational analysis and stereochemical insights of this compound were identified. Consequently, detailed research findings, including data on dihedral angles, energy profiles of different conformers, and specific stereochemical assignments derived from computational models for this particular compound, are not available in the public domain.

General principles of stereochemistry suggest that the chirality of this compound originates from the stereocenter at the C4 position of the dihydrofuranone ring. The presence of this chiral center gives rise to two possible enantiomers, (R)-4-(naphthalen-2-yl)dihydrofuran-2(3H)-one and (S)-4-(naphthalen-2-yl)dihydrofuran-2(3H)-one.

Future theoretical and computational investigations would be necessary to elucidate the specific conformational landscape and stereochemical properties of this compound. Such studies would provide valuable insights into its molecular structure and could help rationalize its chemical reactivity and biological activity.

Mechanistic Investigations of Biological Activity Associated with Dihydrofuran 2 3h One Scaffolds and Naphthalene Moieties

Enzyme Inhibition Mechanisms

Tissue Non-Specific Alkaline Phosphatase (b-TNAP) Inhibition

Tissue non-specific alkaline phosphatase (TNAP) is a key enzyme in bone metabolism and vascular calcification. nih.govmdpi.com Its inhibition is a therapeutic strategy for conditions like chronic kidney disease-associated vascular calcification. nih.govnih.gov Both the dihydrofuran-2(3H)-one scaffold and the naphthalene (B1677914) moiety have been independently investigated for their potential to inhibit alkaline phosphatases.

The dihydrofuran-2(3H)-one (or butanolide) ring is a core component of many natural compounds and has been identified as a scaffold for potent and selective inhibitors of bovine TNAP (b-TNAP). researchgate.net Studies on a series of 3-(3-arylprop-2-ynyl)dihydrofuran-2(3H)-ones demonstrated that this class of compounds can act as potent and selective inhibitors of b-TNAP, with some derivatives showing significantly higher selectivity for b-TNAP over the intestinal form (c-IAP). researchgate.net The inhibitory potency of these compounds is influenced by the nature of the aryl substituent, suggesting that the properties of the group at the 3 or 4-position of the lactone ring are critical for activity. researchgate.net

Similarly, molecules incorporating a naphthalene ring have shown significant inhibitory activity against alkaline phosphatase (ALP). nih.gov A study of naphthalene-thiourea conjugates revealed potent, non-competitive inhibition of calf intestinal alkaline phosphatase (CIALP). nih.gov Molecular docking studies suggest that the naphthalene portion of these molecules engages with hydrophobic residues in the enzyme's active site, contributing to the binding affinity. nih.gov The most potent compound in this series, featuring a hydroxyl group on a connected phenyl ring, exhibited an IC50 value of 0.365 µM. nih.gov

Given these findings, it is plausible that 4-(naphthalen-2-yl)dihydrofuran-2(3H)-one could inhibit TNAP by combining the features of both scaffolds. The naphthalene moiety could provide hydrophobic interactions within the enzyme's binding pocket, while the dihydrofuranone core acts as a key structural element for orienting the molecule and potentially engaging in further interactions.

Table 1: Inhibitory Activity of Naphthalene and Dihydrofuranone Derivatives against Alkaline Phosphatase

Compound Class Specific Compound Example Target Enzyme IC50 (µM) Inhibition Type
Naphthalene-thiourea conjugates Compound 5h (with ortho-hydroxyl) CIALP 0.365 ± 0.011 Non-competitive

Cholinesterase (AChE and BuChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of neurotransmitters in the brain. nih.gov Both the dihydrofuranone and naphthalene scaffolds have been incorporated into cholinesterase inhibitors.

Derivatives of 3H-benzofuran-2-one, a structure related to dihydrofuran-2(3H)-one, have been synthesized and shown to possess impressive inhibitory activities against human AChE and BuChE. researchgate.net Novel carbamates derived from a furo[2,3-b]benzofuran (B13948729) skeleton also proved to be potent inhibitors of both AChE and BuChE, with selectivity being governed by the N-substituted groups. nih.gov This indicates that the core lactone-containing ring system can serve as a valuable scaffold for designing cholinesterase inhibitors.

The naphthalene moiety is also a recognized feature in the design of AChE inhibitors. nih.gov Its rigid, hydrophobic nature can facilitate interactions within the active site gorge of the enzyme. nih.govsemanticscholar.org For instance, a novel naphthalene derivative was identified as a potential lead for developing cost-effective AChE inhibitors, demonstrating an IC50 value of 12.53 µM against AChE. nih.gov The binding of these inhibitors often involves interactions with the enzyme's peripheral anionic site or the catalytic active site. upol.cz

Table 2: Cholinesterase Inhibitory Activity of Related Scaffolds

Compound Class Target Enzyme IC50 (µM) Reference Compound Reference IC50 (µM)
Naphthalene Derivative (3a ) AChE 12.53 - -
Naphthalene Derivative (3a ) BuChE 352.42 - -
Uracil Derivatives AChE 2.59 - 17.56 Neostigmine 0.15

HER2 Kinase Inhibition and Binding Affinity

The human epidermal growth factor receptor 2 (HER2) is a tyrosine kinase that is overexpressed in certain types of cancer, making it a critical therapeutic target. nih.gov Dual inhibition of EGFR and HER2 is a proven strategy in cancer treatment. plos.org The naphthalene scaffold has been successfully incorporated into potent kinase inhibitors.

Naphthalene-based compounds are recognized for enhancing molecular rigidity and facilitating hydrophobic interactions, which can increase specificity toward kinase targets. tandfonline.com For example, novel naphthalene-based diarylamides were designed as pan-Raf kinase inhibitors, demonstrating potent activity against multiple isoforms. nih.gov Similarly, anilino-1,4-naphthoquinones have been identified as potent EGFR inhibitors, with some derivatives showing nanomolar IC50 values that are more potent than the known inhibitor erlotinib. nih.gov This highlights the utility of the naphthalene ring as a key scaffold in designing inhibitors that target the ATP-binding pocket of kinases. nih.govnih.gov The bulky and rigid nature of the naphthalene ring can effectively occupy the hydrophobic regions within the kinase domain. nih.gov

While direct evidence for dihydrofuran-2(3H)-one as a HER2-targeting scaffold is less common, related furanone derivatives have demonstrated antiproliferative activity. rsc.orgresearchgate.net Hybrid molecules combining a dihydrofuran-3-one and a 9,10-phenanthrenequinone scaffold have shown significant cytotoxicity against cancer cells by acting as selective Akt kinase inhibitors. nih.gov This suggests that the furanone ring can be part of a larger structure that effectively inhibits kinase activity.

The structure of this compound, with its rigid naphthalene moiety, suggests a potential for interaction with the ATP-binding site of kinases like HER2. The naphthalene group could anchor the molecule within the hydrophobic pocket, a common feature of kinase inhibitors, while the dihydrofuranone portion could be modified to optimize interactions and improve selectivity.

Table 3: Kinase Inhibitory Activity of Naphthalene-Based Compounds

Compound Class Specific Compound Target Kinase IC50 (nM)
Anilino-1,4-naphthoquinone Compound 3 EGFR 3.96
Anilino-1,4-naphthoquinone Erlotinib (Reference) EGFR 15.61

Other Enzyme-Targeted Mechanisms (e.g., Urease)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in several pathogenic bacteria. mdpi.comnih.gov Its inhibition is a target for developing new antimicrobial and anti-ulcer agents. researchgate.net

The inhibitory mechanism of urease often involves the interaction of inhibitor functional groups with the two nickel ions in the enzyme's active site. researchgate.netunisi.it Compounds containing carbonyl groups, such as the lactone in dihydrofuran-2(3H)-one, are known to be important for potent urease inhibition. nih.gov The oxygen atom can coordinate with the nickel ions, disrupting the catalytic cycle. Furan-containing chalcones have demonstrated promising urease inhibitory activity, with some derivatives being more potent than the standard inhibitor thiourea. semanticscholar.org The structure-activity relationship of these compounds indicates that substituents on the aromatic rings play a crucial role in determining potency. semanticscholar.org

Furthermore, hydrophobic interactions are important for stabilizing the enzyme-inhibitor complex. researchgate.net While the naphthalene moiety itself has not been extensively studied as a primary urease-inhibiting scaffold, its hydrophobic nature could contribute to binding within the active site pocket. The bulky nature of a substituent can sometimes decrease activity if it creates unfavorable steric interactions. researchgate.net However, if properly oriented, the naphthalene ring of this compound could occupy a hydrophobic pocket near the active site, while the lactone carbonyl oxygen interacts with the nickel ions.

Table 4: Urease Inhibitory Activity of Related Scaffolds

Compound Class Specific Compound Example IC50 (µM) Inhibition Type
Furan (B31954) Chalcone Compound 4h (2,5-dichloro) 16.13 ± 2.45 Not specified
Furan Chalcone Compound 4s (2-chloro) 18.75 ± 0.85 Not specified
Benzofuran-Thiazolidinone Compound 1 (4-chloro) 1.2 ± 0.01 Not specified
Benzofuran-Thiazolidinone Compound 3 (2-nitro) 2.2 ± 0.01 Not specified

Modes of Action in Antiproliferative and Cytotoxic Effects

DNA Topoisomerase Inhibition (Inferred from Naphthoquinone Analogs)

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription, making them key targets for anticancer drugs. nih.gov Naphthoquinones, which are naphthalene derivatives containing two carbonyl groups, are well-known for their ability to inhibit both topoisomerase I and II. nih.gov

The mechanism of action for many naphthoquinones involves the inhibition of the topoisomerase II-mediated religation of cleaved DNA strands. nih.gov Some naphthoquinones, such as β-lapachone, are classified as catalytic inhibitors of topoisomerase II. nih.gov Other novel naphthoquinone adducts have been shown to be dual inhibitors of topoisomerase I and II, acting through a unique mechanism that does not involve intercalation into DNA but rather a direct, slow interaction with the enzyme itself. nih.govresearchgate.net

While this compound is not a naphthoquinone, its naphthalene core is the foundational structure of these potent inhibitors. The cytotoxic activity of many anticancer agents is linked to their ability to interfere with topoisomerase function. nih.gov

Furthermore, the dihydrofuran-2(3H)-one scaffold is related to the lactone ring found in podophyllotoxin (B1678966) and its clinical derivatives, etoposide (B1684455) and teniposide. nih.gov These compounds are potent anticancer drugs that function by inhibiting DNA topoisomerase II, leading to the accumulation of DNA double-strand breaks and subsequent cell death. nih.govnih.gov The lactone ring is a critical part of the pharmacophore for these topoisomerase poisons.

Therefore, it can be inferred that the cytotoxic potential of this compound may stem from a combination of the properties of its two scaffolds. The naphthalene moiety provides the structural basis associated with topoisomerase-inhibiting naphthoquinones, while the dihydrofuranone ring is a feature of other known topoisomerase II inhibitors like the podophyllotoxin derivatives. This combined structure could potentially interfere with the function of DNA topoisomerases, leading to cell cycle arrest and apoptosis.

Tubulin Polymerization Modulation (Inferred from Related Quinazolinone and Naphthalene Analogs)

The naphthalene moiety, a bicyclic aromatic system, is a key structural feature in many compounds that exhibit anticancer properties by targeting tubulin dynamics. tandfonline.comjst.go.jpnih.govnih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. tandfonline.com Disruption of tubulin polymerization is a well-established mechanism for inducing cell cycle arrest and apoptosis in cancer cells. tandfonline.comnih.gov

Several studies on naphthalene derivatives have demonstrated their ability to inhibit tubulin polymerization, often by interacting with the colchicine-binding site on β-tubulin. tandfonline.comnih.govnih.gov This binding prevents the formation of microtubules, leading to a cascade of cellular events. For instance, certain sulphonamide derivatives bearing a naphthalene moiety have been shown to be potent inhibitors of tubulin polymerization. tandfonline.com Molecular docking studies of these compounds have revealed that the naphthalene group can fit into a hydrophobic pocket within the colchicine-binding site, contributing significantly to the binding affinity. tandfonline.comnih.gov This interaction is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.

The subsequent disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, a hallmark of anti-tubulin agents. tandfonline.comjst.go.jpnih.gov This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. The potential of this compound to act as a tubulin polymerization inhibitor is therefore a significant area of interest for its potential anticancer applications.

Compound Class Mechanism Effect Relevant Finding
Naphthalene-containing sulphonamidesInhibition of tubulin polymerizationCell cycle arrest at G2/M phase, apoptosisCompound 5c showed an IC50 of 2.8 μM for tubulin polymerization inhibition. tandfonline.com
Thiazole-naphthalene derivativesInhibition of tubulin polymerizationAntiproliferative activity against cancer cell linesCompound 5b exhibited an IC50 of 3.3 µM for tubulin polymerization inhibition. nih.gov
Chalcone derivatives with naphthaleneInhibition of tubulin polymerizationCytotoxic activity against various cancer cell linesCompound 7 displayed an IC50 of 3.9 µM for tubulin polymerization inhibition. jst.go.jp

Mitochondrial Modification and Membranolytic Effects (Furan Scaffold)

The furan scaffold, present in the dihydrofuran-2(3H)-one ring, is associated with a variety of biological activities, including those that affect cellular membranes and mitochondria. utripoli.edu.lyijabbr.com The membranolytic and mitochondrial modifying effects of furan-containing compounds are of particular interest due to their potential therapeutic applications, including in cancer therapy. utripoli.edu.lyijabbr.com

Some furan derivatives have been reported to exert membranolytic effects, meaning they can disrupt the integrity of cellular membranes. utripoli.edu.ly This action can be a result of the compound's ability to intercalate into the lipid bilayer, altering its fluidity and permeability. Such disruption can lead to leakage of cellular contents and ultimately cell death. The lipophilicity of the furan ring, often enhanced by other substituents on the molecule, can facilitate its interaction with the hydrophobic core of the cell membrane.

Furthermore, furan-containing molecules have been implicated in mitochondrial modification. utripoli.edu.ly Mitochondria are central to cellular metabolism and apoptosis. Some studies suggest that certain furan derivatives can induce changes in the mitochondrial membrane potential, a key indicator of mitochondrial health. A loss of mitochondrial membrane potential can trigger the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, thereby initiating the caspase cascade and programmed cell death. The proposed mechanism of action for some furan-conjugated tripeptides against cervical cancer cells is based on mitochondrial modification and a membranolytic effect. ijabbr.com

Scaffold/Compound Type Proposed Mechanism Cellular Effect
Furan-conjugated tripeptidesMembranolytic effect and mitochondrial modificationApoptosis in cervical cancer cells
Diterpenoid derivative S3Inhibition of USP30, leading to increased Mfn1/2 ubiquitinationPromotion of mitochondrial fusion
Triptolide (diterpene lactone)Induction of mitochondrial dysfunctionApoptosis in leukemia cells

Antibacterial Action Mechanisms

The combination of a dihydrofuran-2(3H)-one ring and a naphthalene moiety suggests that this compound may possess antibacterial properties. Both furan and naphthalene derivatives have been independently investigated for their antimicrobial activities. nih.govresearchgate.netresearchgate.net

The bacterial cell envelope, comprising the cell wall and membrane, is a primary target for many antibacterial agents. The lipophilic nature of the naphthalene moiety could facilitate the interaction of this compound with the bacterial cell membrane. mdpi.com Naphthalene derivatives have been shown to penetrate the cell membrane of bacteria, which can lead to a disruption of membrane integrity and function. researchgate.net Some studies suggest that the elongated shape of certain naphthalene-containing peptides allows for deeper penetration into the bacterial cell membrane, enhancing their antimicrobial activity. researchgate.net

Similarly, furan derivatives have been shown to possess antimicrobial activity through mechanisms that involve membrane disruption. nih.gov Some 2(5H)-furanone derivatives have demonstrated the ability to damage the bacterial cell membrane, leading to a drop in membrane potential. nih.gov This disruption of the membrane's electrical potential gradient can impair essential cellular processes and lead to bacterial cell death. The combined presence of the naphthalene and dihydrofuranone moieties in the target compound could therefore lead to a synergistic effect on bacterial membrane disruption.

Beyond direct membrane damage, the components of this compound may interfere with essential microbial growth pathways. Furan derivatives have been found to inhibit microbial growth through various mechanisms, including the inhibition of key microbial enzymes and the disruption of the cell cycle. nih.gov For example, certain halogenated furanones have been shown to inhibit bacterial swarming and biofilm formation, which are crucial for bacterial colonization and virulence. nih.gov

Naphthalene derivatives have also been reported to inhibit various microbial processes. Their ability to intercalate into cellular structures and interact with proteins suggests they could inhibit enzymes involved in critical metabolic pathways. The hydrophobic nature of naphthalene can also lead to alterations in membrane fluidity, which can, in turn, affect the function of membrane-associated proteins involved in energy transduction and transport. nih.gov

Scaffold Proposed Antibacterial Mechanism Observed Effect
NaphthalenePenetration and disruption of the bacterial cell membraneIncreased membrane permeability, altered membrane fluidity researchgate.netmdpi.comnih.gov
Dihydrofuran-2(3H)-one / FuranDamage to the bacterial cell membrane, inhibition of microbial enzymesDrop in membrane potential, inhibition of biofilm formation nih.govnih.gov

Anti-inflammatory and Analgesic Mechanisms (General Furan and Dihydrofuranone Derivatives)

Furan and dihydrofuranone derivatives have been widely studied for their anti-inflammatory and analgesic properties. nih.gov The mechanisms underlying these activities are often multifactorial, involving the modulation of various inflammatory pathways.

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. nih.govresearchgate.net Prostaglandins are key mediators of inflammation, pain, and fever. Some 4,5-diaryl-3(2H)-furanones have been shown to be effective COX-1/COX-2 inhibitors, with their anti-inflammatory activity being directly correlated with their ability to inhibit these enzymes. nih.gov

In addition to COX inhibition, furan derivatives may exert their anti-inflammatory effects by suppressing the production of other inflammatory mediators such as nitric oxide (NO) and downregulating the expression of pro-inflammatory cytokines. nih.gov The analgesic effects of dihydrofuranone derivatives have also been demonstrated in various animal models of pain. ijabbr.com While the precise mechanisms are still under investigation, it is hypothesized that they may involve interactions with opioid receptors or modulation of other pain signaling pathways. acs.orgdrugbank.comnih.gov The structural features of the dihydrofuranone ring are thought to be important for these interactions.

Compound Class Proposed Mechanism Biological Effect
4,5-diaryl-3(2H)-furanonesInhibition of COX-1 and COX-2 enzymesAnti-inflammatory activity nih.gov
General Furan DerivativesSuppression of NO and pro-inflammatory cytokine productionAnti-inflammatory effects nih.gov
Dihydrofuranone DerivativesInteraction with opioid receptors or other pain signaling pathwaysAnalgesic activity ijabbr.com

Computational Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajgreenchem.com This method is widely employed in drug discovery to understand the binding mechanisms of potential drug candidates with their biological targets at a molecular level. ajgreenchem.com For a compound like this compound, molecular docking can provide valuable insights into its potential interactions with various proteins implicated in its biological activities.

In the context of tubulin polymerization inhibition, docking studies can be used to model the interaction of the compound with the colchicine-binding site of tubulin. tandfonline.comnih.govnih.gov Such studies have been performed on other naphthalene derivatives and have successfully predicted their binding modes. tandfonline.comnih.govnih.gov These models often show the naphthalene moiety occupying a hydrophobic pocket, with other parts of the molecule forming hydrogen bonds or other interactions with nearby amino acid residues. tandfonline.com

For antibacterial activity, molecular docking can be used to investigate the binding of the compound to essential bacterial enzymes, such as dihydrofolate reductase (DHFR) or DNA gyrase. researchgate.netijpronline.com Docking studies on furan derivatives have shown their potential to bind to the active sites of these enzymes, suggesting a mechanism for their antibacterial effects. ijpronline.com Similarly, for anti-inflammatory activity, docking can be used to model the interaction with COX enzymes, helping to rationalize the observed inhibitory activity and guide the design of more potent and selective inhibitors. nih.gov

The results of molecular docking studies, typically reported as a binding energy or docking score, can help to rank potential drug candidates and prioritize them for further experimental testing. These computational approaches are a crucial component in the modern drug discovery pipeline, enabling a more rational and efficient search for new therapeutic agents.

Binding Site Analysis and Interaction Profiling

Binding site analysis through molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For compounds containing naphthalene and furan rings, this analysis typically reveals key interactions that stabilize the ligand-protein complex.

Studies on various naphthalene-based inhibitors have shown that the planar, aromatic nature of the naphthalene ring often facilitates crucial π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the binding pocket of a receptor. nih.govnih.gov For instance, in the investigation of naphthalene-based diarylamides as kinase inhibitors, docking simulations were instrumental in defining molecular determinants for their interaction with the drug target. nih.gov

Similarly, the dihydrofuran-2(3H)-one scaffold can participate in more specific, directional interactions. The carbonyl oxygen of the lactone ring is a potent hydrogen bond acceptor, capable of forming strong hydrogen bonds with donor residues such as serine, threonine, or the backbone amides of the protein. nih.gov In silico evaluations of α-methylene-γ-butyrolactone analogues often focus on identifying these key interactions to rationalize the compound's biological activity. eijppr.com

For a hybrid molecule like this compound, a hypothetical binding mode would likely involve the naphthalene moiety anchoring the molecule in a hydrophobic pocket, while the dihydrofuranone ring forms specific hydrogen bonds, collectively contributing to the compound's affinity and selectivity for its target.

Prediction of Binding Affinities

The prediction of binding affinity, often expressed as a docking score (in kcal/mol) or a binding constant (K), quantifies the strength of the interaction between a ligand and its target. mdpi.com Lower docking scores typically indicate a more favorable binding pose and higher affinity.

While specific affinity data for this compound is not available, studies on analogous structures provide insight. For example, a study on a different naphthalene-fused γ-butyrolactone derivative reported a binding constant (K) of 1.06 × 10(4) M(-1) for its interaction with DNA, suggesting electrostatic interactions. researchgate.netnih.gov In another computational study, two natural arylnaphthalene lignan (B3055560) lactones exhibited docking scores of -8.02 and -7.96 kcal/mol against the Epidermal Growth Factor Receptor (EGFR), indicating strong binding potential. mdpi.com These values are often compared to a reference or standard inhibitor to gauge relative potency.

The binding affinity is influenced by a combination of factors including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The table below illustrates typical interaction energies observed in computational studies of similar compounds.

Interaction TypeTypical Contributing ResiduesEstimated Energy (kcal/mol)
Hydrogen BondingSER, THR, GLU, ASP, Backbone NH-3 to -6
π-π StackingPHE, TYR, TRP, HIS-1 to -4
Hydrophobic (Alkyl/Aryl)ALA, VAL, LEU, ILE, PHE-1 to -3

Note: These are generalized values; actual binding affinities are context-dependent and are calculated using complex scoring functions in docking software.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur over time. researchgate.net An MD simulation can validate the stability of a binding pose predicted by molecular docking and reveal the persistence of key interactions, such as hydrogen bonds, throughout the simulation period. researchgate.net

For instance, MD simulations performed on naphthalene derivatives have been used to evaluate the stability of the compound within a protein's active site. researchgate.net These simulations track the root-mean-square deviation (RMSD) of the ligand and protein atoms to assess movement and stability. A stable complex will typically show low and converging RMSD values over the simulation time (e.g., 100 nanoseconds).

Conclusion and Future Directions in 4 Naphthalen 2 Yl Dihydrofuran 2 3h One Research

Summary of Current Understanding and Key Achievements

Direct research on 4-(naphthalen-2-yl)dihydrofuran-2(3H)-one is not extensively documented in publicly available scientific literature. However, the broader class of arylnaphthalene lactones and naphthofuran derivatives, to which this compound belongs, has been the subject of considerable investigation. These related compounds have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents. For instance, various naphthalenone and furanone derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. nih.govmdpi.com

The key achievements in the field of related compounds can be summarized as follows:

Synthesis of diverse libraries: Researchers have successfully developed synthetic methodologies to create a variety of arylnaphthalene lactones with different substitution patterns. mdpi.com

Identification of biological activities: Screening of these compound libraries has led to the discovery of molecules with promising in vitro activity against cancer cells and various pathogens. medjchem.comresearchgate.net Fungal naphthalenones, a related class of metabolites, have shown a broad spectrum of bioactivities, including cytotoxic, antimicrobial, and anti-inflammatory properties. nih.gov

Structural characterization: The crystal structures of several arylnaphthalene lactones have been determined, providing valuable insights into their three-dimensional conformations. mdpi.comsfu.ca

This body of work on structurally similar compounds provides a solid foundation for initiating a focused investigation into the properties of this compound.

Unexplored Synthetic Routes and Structural Diversification Strategies

While specific synthetic routes for this compound are not well-documented, several strategies can be envisaged based on established methods for related furanones and lactones.

Potential Synthetic Approaches:

Synthetic StrategyDescriptionPotential Advantages
Catalytic Cycloaddition A [3+2] cycloaddition reaction could be a viable route, offering a convergent and efficient synthesis. mdpi.comHigh atom economy and potential for stereocontrol.
Multi-component Reactions One-pot reactions involving a naphthalene-containing starting material, a suitable three-carbon synthon, and a catalyst could provide rapid access to the target molecule and its derivatives. iucr.orgOperational simplicity and rapid generation of molecular diversity.
Modification of Arylnaphthalene Lactone Synthesis Existing methods for the synthesis of arylnaphthalene lactones, such as intramolecular Diels-Alder reactions or metal-catalyzed annulations, could be adapted. mdpi.comWell-established procedures and predictable outcomes.
Silver-Catalyzed Heterocyclization A tandem heterocyclization/[3+2] cycloaddition of α-alkynylenones with β-enaminones catalyzed by silver(I) could be explored for the synthesis of related fused furan (B31954) systems. acs.orgAccess to highly substituted and complex fused furan derivatives.

Structural Diversification: To build a comprehensive structure-activity relationship (SAR) profile, the following diversification strategies could be employed:

Substitution on the naphthalene (B1677914) ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro) onto the naphthalene moiety to modulate electronic and steric properties.

Modification of the dihydrofuranone ring: Introducing substituents at the 3- and 5-positions of the lactone ring.

Chiral synthesis: Preparing enantiomerically pure forms of the compound to investigate stereospecific biological activities.

Advanced Computational Modeling for Structure-Activity Relationship Elucidation

In the absence of extensive experimental data, advanced computational modeling can provide valuable predictive insights into the properties of this compound and guide future experimental work.

Proposed Computational Studies:

Modeling TechniqueApplicationExpected Outcome
Density Functional Theory (DFT) To investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. rsc.orgPrediction of key molecular properties and support for experimental findings.
Molecular Docking To predict the binding affinity and mode of interaction of the compound with various biological targets, such as protein kinases or enzymes involved in microbial pathogenesis. nih.govIdentification of potential biological targets and rationalization of observed biological activity.
Quantitative Structure-Activity Relationship (QSAR) To develop mathematical models that correlate the structural features of a series of analogs with their biological activity.A predictive model to guide the design of more potent derivatives.
ADMET Prediction To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.Early assessment of the drug-like properties of the molecule.

These computational approaches can significantly accelerate the research and development process by prioritizing the synthesis of compounds with the highest probability of desired activity and favorable pharmacokinetic profiles.

Elucidation of Novel Biological Mechanisms and Targeted Therapeutic Potential

Given the biological activities observed for related naphthofuran and naphthalenone compounds, this compound represents a promising scaffold for the discovery of new therapeutic agents.

Proposed Biological Evaluation:

Anticancer Screening: The compound should be screened against a panel of human cancer cell lines, including those representing common malignancies such as breast, lung, colon, and prostate cancer. nih.govrsc.org Mechanistic studies should be conducted on active compounds to identify their molecular targets and pathways of action, such as the induction of apoptosis or inhibition of cell cycle progression.

Antimicrobial Assays: The compound should be evaluated for its activity against a range of pathogenic bacteria and fungi, including drug-resistant strains. researchgate.net

Anti-inflammatory and Antioxidant Activity: The potential of the compound to modulate inflammatory pathways and scavenge reactive oxygen species should be investigated.

Enzyme Inhibition Assays: Based on computational predictions, the compound could be tested for its ability to inhibit specific enzymes that are validated drug targets.

The identification of a specific biological mechanism will be crucial for the further development of this compound as a potential therapeutic agent.

Integration with Advanced Materials Science and Catalysis Applications

Beyond its potential biomedical applications, the unique chemical structure of this compound suggests possible uses in materials science and catalysis.

Potential Applications in Materials Science:

Fluorescent Probes and Dyes: The naphthalene moiety is a well-known fluorophore. The compound could exhibit interesting photophysical properties, making it a candidate for use as a fluorescent probe in biological imaging or as a component in organic light-emitting diodes (OLEDs). researchgate.net Thiophene-based molecules with similar aromatic structures are utilized in the synthesis of charge-transporting materials for organic electronics. nih.gov

Polymer Chemistry: The dihydrofuranone ring could potentially be opened to create a functionalized polymer with a pendant naphthalene group, leading to materials with unique optical or thermal properties.

Potential Applications in Catalysis:

Ligand in Asymmetric Catalysis: The chiral variants of the compound could serve as ligands for metal catalysts in asymmetric synthesis.

Organocatalysis: The furanone scaffold could be functionalized to act as an organocatalyst for various chemical transformations.

The exploration of these non-biological applications could lead to the development of novel functional materials and catalytic systems.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing 4-(naphthalen-2-yl)dihydrofuran-2(3H)-one, and how can purity be optimized?

  • Methodology : A common approach involves cyclization of substituted alkenoic acids using hypervalent iodine reagents (e.g., PhI(OAc)₂) to form the dihydrofuranone core. For example, derivatives like 5-(azidomethyl)-substituted dihydrofuranones are synthesized from 4-arylpent-4-enoic acids via iodolactonization, followed by azide substitution . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients), with purity verified by HPLC or GC-MS.

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and verifying bond angles/distances. For instance, analogous naphthalenone derivatives were characterized using X-ray crystallography (R factor ≤ 0.044) . Complementary techniques include ¹H/¹³C NMR (e.g., coupling constants for diastereotopic protons) and IR spectroscopy to confirm functional groups like lactone carbonyls (~1750 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodology : The compound is classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and closed systems during synthesis. Emergency procedures should include immediate decontamination and access to safety data sheets (SDS) compliant with Regulation (EC) 2015/830 .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound?

  • Methodology : Optimize reaction conditions by screening solvents (e.g., dichloromethane vs. acetonitrile), temperature (−20°C to room temperature), and stoichiometry of iodinating agents. For example, hypervalent iodine-mediated cyclization efficiency depends on the electron density of the aryl group in the starting material . Kinetic studies (e.g., in-situ FTIR) can identify rate-limiting steps.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural analysis?

  • Methodology : Contradictions may arise from impurities, tautomerism, or dynamic effects. Use high-field NMR (≥400 MHz) with DEPT, COSY, and NOESY to assign signals accurately. For example, diastereomeric mixtures may require chiral chromatography or derivatization with Mosher’s acid to distinguish enantiomers . Cross-validate with computational NMR prediction tools (e.g., DFT-based methods).

Q. How can computational modeling predict the bioactivity of this compound and its derivatives?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity to target proteins (e.g., enzymes or receptors). QSAR models can correlate structural features (e.g., substituent electronegativity, logP) with observed activities, such as antimicrobial or antitumor effects observed in dihydropyrimidine analogs . MD simulations (AMBER, GROMACS) further evaluate stability of ligand-protein complexes.

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodology : The lactone ring’s electrophilic carbonyl can undergo nucleophilic attack (e.g., by amines or Grignard reagents). Isotopic labeling (¹⁸O in the lactone) and trapping experiments (e.g., with TEMPO) elucidate intermediates. For example, hypervalent iodine-mediated reactions proceed via iodonium ion intermediates, confirmed by ESI-MS .

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